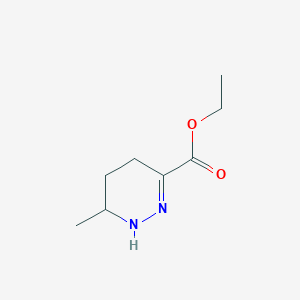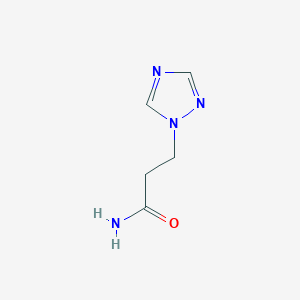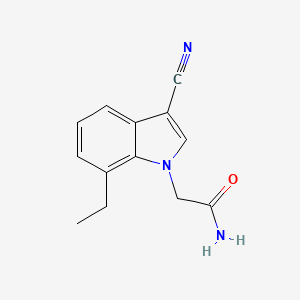![molecular formula C10H8N4O B13103309 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-d][1,2,4]triazinones
Preparation Methods
The synthesis of 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from readily available imidazoles. One common synthetic route includes:
Electrophilic Amination: The initial step involves the electrophilic amination of imidazoles to introduce the necessary functional groups.
Cyclization: The intermediate products undergo cyclization to form the imidazo[1,2-d][1,2,4]triazinone core.
Methylation: The final step involves the methylation of the nitrogen atom to yield this compound.
Industrial production methods often involve optimizing these steps to ensure safety and scalability, including the use of safe reagents and reaction conditions .
Chemical Reactions Analysis
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antifungal and antibacterial properties.
Material Science: This compound is investigated for its potential use in organic electronics and as a fluorescent material.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the growth of fungi by interfering with their cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of essential cellular components, thereby disrupting their function .
Comparison with Similar Compounds
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds such as:
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyrazines: These compounds are also nitrogen-containing heterocycles with diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-methyl-3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one |
InChI |
InChI=1S/C10H8N4O/c1-6-12-13-10(15)9-11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,13,15) |
InChI Key |
POQDEEQJYGFZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=NC3=CC=CC=C3N12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)



![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)




